molecular formula C9H12N4O2 B1378662 5-ethyl-5-(1-methyl-1H-pyrazol-4-yl)imidazolidine-2,4-dione CAS No. 1423029-14-4

5-ethyl-5-(1-methyl-1H-pyrazol-4-yl)imidazolidine-2,4-dione

Cat. No. B1378662
M. Wt: 208.22 g/mol
InChI Key: XZWDQLCTJDVGQV-UHFFFAOYSA-N
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Description

“5-ethyl-5-(1-methyl-1H-pyrazol-4-yl)imidazolidine-2,4-dione” is a chemical compound with the molecular formula C9H12N4O2 and a molecular weight of 208.22 g/mol . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12N4O2/c1-3-9(6-4-10-13(2)5-6)7(14)11-8(15)12-9/h4-5H,3H2,1-2H3,(H2,11,12,14,15) . This indicates that the compound has a five-membered aromatic ring structure, which is characteristic of pyrazoles .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . The storage temperature is room temperature .

Scientific Research Applications

Novel Bitter Modifying Flavour Compounds

A toxicological evaluation was conducted on two novel bitter modifying flavour compounds, including 5-ethyl-5-(1-methyl-1H-pyrazol-4-yl)imidazolidine-2,4-dione derivatives, to assess their safety for use in food and beverage applications. The studies encompassed in vitro oxidative metabolism, mutagenicity, clastogenicity, in vivo micronuclei induction, and oral toxicity assessments in rats, revealing a no-observed-adverse-effect-level (NOAEL) of 100 mg/kg bw/day for both compounds in short term and subchronic studies. Additionally, one compound demonstrated a lack of maternal toxicity and adverse effects on fetal morphology at the highest dose tested, providing a NOAEL of 1000 mg/kg bw/day for both maternal toxicity and embryo/fetal development when administered orally during gestation to pregnant rats (Karanewsky et al., 2016).

Antimicrobial and Antifungal Agents

Research into thiazolidine-2,4-diones (TZDs) has shown that derivatives of this class possess various biological activities, including antimicrobial and antifungal properties. A study synthesized new pyrazolyl-2, 4-thiazolidinediones as antibacterial and antifungal agents, demonstrating significant antifungal activity and effectiveness against Gram-positive bacteria. This highlights the potential pharmaceutical applications of compounds within this chemical class, including the 5-ethyl-5-(1-methyl-1H-pyrazol-4-yl)imidazolidine-2,4-dione structure, in the development of new antimicrobial agents (Aneja et al., 2011).

Synthesis and Biological Evaluation as HIV-1 Fusion Inhibitors

A series of novel 5-(substituted quinolin-3-yl or 1-naphthyl)methylene)-3-substituted imidazolidin-2,4-dione derivatives were synthesized and evaluated for their inhibitory activity against HIV-1 replication in MT-2 cells. Some derivatives displayed good to excellent anti-HIV activities, highlighting the potential of 5-ethyl-5-(1-methyl-1H-pyrazol-4-yl)imidazolidine-2,4-dione derivatives in the development of new therapeutic agents for HIV-1 infection (Ibrahim et al., 2020).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

5-ethyl-5-(1-methylpyrazol-4-yl)imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O2/c1-3-9(6-4-10-13(2)5-6)7(14)11-8(15)12-9/h4-5H,3H2,1-2H3,(H2,11,12,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZWDQLCTJDVGQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)NC(=O)N1)C2=CN(N=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethyl-5-(1-methyl-1H-pyrazol-4-yl)imidazolidine-2,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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